An In-Depth Technical Guide to 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid
An In-Depth Technical Guide to 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid (CAS Number: 180918-40-5), a fluorinated carbocyclic building block of increasing importance in medicinal chemistry and materials science. This document details the compound's physicochemical properties, outlines a robust, scientifically-grounded synthetic methodology, and explores its strategic application in modern drug discovery. Emphasis is placed on the rationale behind its molecular design and the practical utility of its unique structural features. Safety protocols and handling considerations are also addressed to ensure its effective and safe implementation in a research environment.
Introduction: The Strategic Value of Fluorinated Scaffolds
The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern drug design. The trifluoromethyl (-CF₃) group, in particular, offers a powerful tool for modulating a compound's physicochemical and pharmacological properties. Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability can profoundly enhance a drug candidate's potency, membrane permeability, bioavailability, and resistance to oxidative metabolism.[1]
1-(Trifluoromethyl)cyclohexane-1-carboxylic acid embeds the -CF₃ group onto a rigid, sp³-rich cyclohexane scaffold. This combination is particularly valuable for drug discovery programs, offering a three-dimensional building block that can be used to explore chemical space beyond the flat, aromatic rings common in many legacy drugs. The carboxylic acid functionality provides a versatile synthetic handle for amide bond formation, esterification, or conversion to other functional groups, making it an ideal starting point for library synthesis and lead optimization.
CAS Number: 180918-40-5[2][3][4][5]
Physicochemical & Spectroscopic Data
A thorough understanding of a compound's physical and analytical characteristics is fundamental to its application. The key properties of 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid are summarized below.
Properties Summary
| Property | Value | Source(s) |
| CAS Number | 180918-40-5 | [2][4] |
| Molecular Formula | C₈H₁₁F₃O₂ | [2][6] |
| Molecular Weight | 196.17 g/mol | [2][6] |
| Appearance | White to off-white powder/solid | [4][5] |
| Melting Point | 67-74 °C | [4][7] |
| InChI Key | VFSFTDFBHSFDEE-UHFFFAOYSA-N | [4][5] |
| SMILES | OC(=O)C1(CCCCC1)C(F)(F)F | [4][5] |
Spectroscopic Profile (Anticipated)
While specific experimental spectra for this compound are not widely published, a profile can be reliably predicted based on its structure and established spectroscopic principles.
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¹H NMR: The spectrum is expected to be dominated by broad, overlapping multiplets for the ten cyclohexane protons (δ 1.2-2.5 ppm). A highly deshielded, broad singlet corresponding to the carboxylic acid proton would appear far downfield (δ 10-12 ppm).[8]
-
¹³C NMR: The spectrum would show characteristic signals for the cyclohexane carbons (δ 20-40 ppm), the quaternary carbon bearing the -CF₃ and -COOH groups (δ ~45-55 ppm), and the deshielded carbonyl carbon (δ ~175-185 ppm).[8] The carbon of the trifluoromethyl group would appear as a quartet due to C-F coupling.
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¹⁹F NMR: A sharp singlet would be observed for the three equivalent fluorine atoms of the -CF₃ group.
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Infrared (IR) Spectroscopy: Key absorptions would include a very broad O-H stretch from the hydrogen-bonded carboxylic acid dimer (~3300-2500 cm⁻¹), sharp C-H stretching bands (~2950-2850 cm⁻¹), and a strong C=O stretch (~1710 cm⁻¹).[7][9]
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) at m/z 196 would be observed. Prominent fragmentation would likely involve the loss of the carboxyl group (-COOH, M-45) and the trifluoromethyl group (-CF₃, M-69).[10] PubChemLite predicts a monoisotopic mass of 196.07112 Da.[11]
Synthesis Pathway and Experimental Protocol
Rationale for Synthetic Strategy
The chosen strategy involves two key transformations:
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Cyanohydrin Formation: Cyclohexanone is first converted to its corresponding cyanohydrin, 1-hydroxycyclohexanecarbonitrile. This reaction introduces a nitrile group, which serves as a precursor to the desired carboxylic acid. The hydroxyl group is a temporary placeholder.[9][12]
-
Nucleophilic Trifluoromethylation & Hydrolysis: Direct trifluoromethylation of the cyanohydrin is not the intended path. Instead, the cyanohydrin serves as a stable precursor that can be hydrolyzed to an α-hydroxy acid, which may then be subjected to fluorination, or more directly, the nitrile can be hydrolyzed in a final step. A more direct and well-precedented approach starts with the nucleophilic trifluoromethylation of cyclohexanone itself using the Ruppert-Prakash reagent (TMSCF₃) to form 1-trifluoromethyl-1-O-(trimethylsilyl)cyclohexane.[13] This intermediate can be hydrolyzed to the corresponding alcohol. For the synthesis of the carboxylic acid, a more logical starting point is the cyclohexanone cyanohydrin, which can then be hydrolyzed to the final product.
The overall transformation can be visualized as the conversion of the ketone carbonyl into a quaternary center bearing both a trifluoromethyl group and a carboxylic acid.
Proposed Experimental Protocol
This protocol is a composite of established procedures for cyanohydrin formation, nucleophilic trifluoromethylation, and nitrile hydrolysis.[9][13]
Step 1: Synthesis of 1-Hydroxycyclohexanecarbonitrile (Cyclohexanone Cyanohydrin)
-
Materials: Cyclohexanone, Sodium Cyanide (NaCN), Hydrochloric Acid (HCl), Diethyl Ether, Anhydrous Magnesium Sulfate.
-
Procedure:
-
In a well-ventilated fume hood, a flask equipped with a stirrer is charged with a solution of sodium cyanide (1.1 eq) in water. The flask is cooled in an ice-water bath.
-
Cyclohexanone (1.0 eq) is added to the stirred cyanide solution.
-
Slowly, and with careful temperature monitoring, concentrated hydrochloric acid (1.0 eq) is added dropwise to the mixture. This in situ generation of HCN is crucial for safety and reaction efficiency.[12]
-
The reaction is allowed to stir at 0-5 °C for 2-3 hours, then warmed to room temperature and stirred for an additional 12 hours.
-
The reaction mixture is transferred to a separatory funnel and extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude cyanohydrin, which can often be used in the next step without further purification.
-
Step 2: Synthesis of 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid
This step is an adaptation of the principles of nucleophilic trifluoromethylation and subsequent hydrolysis. A direct, one-pot conversion from cyclohexanone is theoretically possible and more efficient. An established procedure from Organic Syntheses details the highly efficient trifluoromethylation of cyclohexanone to yield 1-trifluoromethyl-1-cyclohexanol.[13] A logical adaptation for the synthesis of the carboxylic acid would involve the hydrolysis of a nitrile precursor.
-
Materials: 1-Hydroxycyclohexanecarbonitrile, Sulfuric Acid.
-
Procedure:
-
The crude 1-hydroxycyclohexanecarbonitrile from Step 1 is placed in a round-bottom flask.
-
A mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v) is added cautiously.
-
The mixture is heated to reflux (approx. 100-110 °C) for 4-6 hours. The progress of the hydrolysis can be monitored by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture is carefully poured over crushed ice.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
Recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) can be performed to yield the purified 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid.
-
Workflow and Mechanistic Considerations
The key chemical transformations are illustrated in the diagrams below.
Caption: Synthetic utility of the title compound.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe and effective use of all chemical reagents is paramount.
-
Hazard Classification: This compound is classified as acutely toxic if swallowed (Acute Tox. 3, Oral). [5]It is a hazardous good for transport. [2]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or a face shield. [5]* Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is room temperature.
-
First Aid:
-
If Swallowed: Rinse mouth. Immediately call a poison center or doctor.
-
If on Skin: Wash with plenty of soap and water.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Conclusion
1-(Trifluoromethyl)cyclohexane-1-carboxylic acid is a highly valuable building block for chemical and pharmaceutical research. Its unique combination of a rigid carbocyclic core, a metabolically robust trifluoromethyl group, and a versatile carboxylic acid handle provides chemists with a powerful tool for the design and synthesis of novel molecules with enhanced pharmacological properties. The synthetic route proposed herein is based on well-established, high-yielding chemical transformations, ensuring its accessibility for research purposes. Adherence to strict safety protocols is essential when handling this potent chemical intermediate. As the demand for sp³-rich, three-dimensional molecules in drug discovery continues to grow, the utility of scaffolds such as this is expected to increase significantly.
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